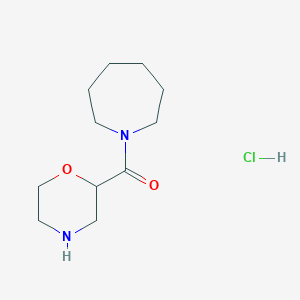

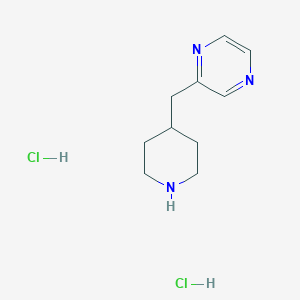

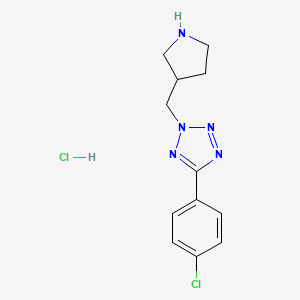

2-(S)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride

Overview

Description

2-(S)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride, also known as 6-Thiophen-2-yl-2H-pyridazin-3-one hydrochloride, is a heterocyclic compound with a wide range of applications in scientific research. It is a novel compound with potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its ability to interact with proteins and enzymes, and its potential as an anti-inflammatory agent.

Scientific Research Applications

Pharmacological Potency and Selectivity

- Pyridazinone compounds, including structures similar to the specified compound, have been recognized for their potent and selective inhibition of cyclooxygenase-2 (COX-2). Such compounds exhibit significant selectivity, improved solubility, high oral anti-inflammatory potency, and demonstrate gastric safety. They have been shown to reduce prostaglandin E2 production, edema, nociception, bone loss, and soft tissue destruction, indicating their potential for treating pain and inflammation associated with arthritis (Asif, 2016).

Therapeutic Potential in Neurological Disorders

- The pro-cognitive effects of certain peptides, closely related to piperidine structures, are partially mediated by dopamine. These peptides enhance memory in a brain region-specific manner, dependent on local dopamine receptor subpopulations. This indicates a potential clinical relevance for the concomitant use of compounds affecting the renin-angiotensin system and antipsychotic drugs (Braszko, 2010).

Anti-Cancer Properties

- Piperlongumine, an alkaloid/amide from peppers, demonstrates remarkable cytotoxic, genotoxic, antitumor, antiangiogenic, and antimetastatic properties. It induces oxidative stress in cancer cells, exhibits excellent oral bioavailability in mice, and has weak systemic toxicity. This points to the substantial therapeutic potential of piperidine-related compounds in cancer therapy (Bezerra et al., 2013).

Effects on Serotonin Receptors

- Arylcycloalkylamines, including phenyl piperidines, serve as pharmacophoric groups in several antipsychotic agents. Substituents like arylalkyl improve the potency and selectivity of binding affinity at D(2)-like receptors, suggesting the importance of such structures in modulating serotonin and dopamine receptors, and possibly in the treatment of depression, psychosis, or anxiety (Sikazwe et al., 2009).

Hepatoprotective and Nephroprotective Activities

- Certain piperidine compounds, like Chrysin, possess hepatoprotective and nephroprotective activities against various drugs and toxic agents. They exhibit antioxidant, anti-apoptotic activities, and reduce hepatotoxicity and nephrotoxicity of different toxicants. This highlights the therapeutic potential of piperidine derivatives in protecting liver and kidney tissues from damage (Pingili et al., 2019).

properties

IUPAC Name |

2-[[(3S)-piperidin-3-yl]methyl]-6-thiophen-2-ylpyridazin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS.ClH/c18-14-6-5-12(13-4-2-8-19-13)16-17(14)10-11-3-1-7-15-9-11;/h2,4-6,8,11,15H,1,3,7,9-10H2;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDKFCIVUAQOQI-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C(=O)C=CC(=N2)C3=CC=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)CN2C(=O)C=CC(=N2)C3=CC=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(S)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(9-Hydroxy-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-2-yl)-piperidine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1402465.png)

![2-[3-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol dihydrochloride](/img/structure/B1402468.png)

![1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride](/img/structure/B1402477.png)

![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt](/img/structure/B1402479.png)

![5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride](/img/structure/B1402483.png)